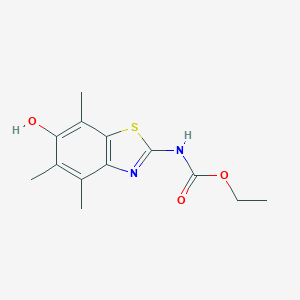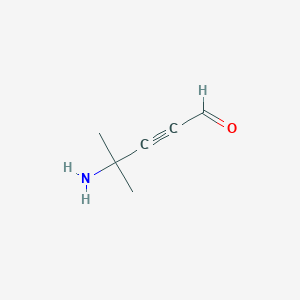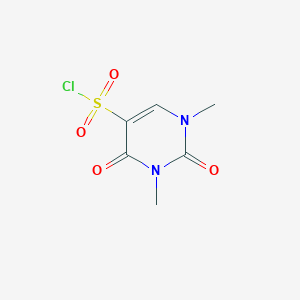
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related tetrahydropyrimidine compounds often involves modified reactions such as the Schotten-Baumann reaction or the Willgerodt-Kindler reaction. For instance, one study discussed the synthesis of a compound by reacting 5-fluorouracil with a sulfonyl chloride, showcasing the versatility of these methods in producing tetrahydropyrimidine derivatives with potential anticancer activity (Miao et al., 2010).
Molecular Structure Analysis
The molecular structure of similar compounds can be characterized using techniques such as X-ray diffraction, demonstrating how structural features can impact their interactions and properties. For example, the structure of a betaine product from a reaction involving a tetrahydropyrimidine was established using X-ray diffraction (Rajappa et al., 1984).
Chemical Reactions and Properties
Tetrahydropyrimidines undergo various chemical reactions, such as C-thioacylation, which may not always lead to expected products but result in compounds like betaines under certain conditions (Rajappa et al., 1984). These reactions highlight the complex behavior of tetrahydropyrimidines in chemical syntheses.
Physical Properties Analysis
The physical properties, such as thermal stability and hydrogen bond interactions, of tetrahydropyrimidine derivatives are crucial for understanding their behavior in various conditions. For instance, the thermal stability of a tetrahydropyrimidine derivative with anticancer activity was studied, indicating its stability under specific conditions (Miao et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, are essential for the application of tetrahydropyrimidines in various fields. The synthesis and properties of sulfonyl tetrahydropyrimido[4,5-d]pyrimidines, which showed interesting antibacterial and antifungal activity, demonstrate the chemical versatility and potential applications of these compounds (Cieplik et al., 2004).
Wissenschaftliche Forschungsanwendungen
Thermal Stability Studies : Salih and Al-Sammerrai (1986) investigated the thermal stability of 6-substituted derivatives of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine. They found that these compounds are stable under both oxygen and nitrogen atmospheres at elevated temperatures (Salih & Al-Sammerrai, 1986).
Anticancer Activity : Miao, Yan, and Zhao (2010) synthesized a compound containing a similar structure and evaluated its anticancer activity. The compound showed significant activity against HL-60 and BEL-7402 cancer cells (Miao, Yan, & Zhao, 2010).
Synthesis of Novel Compounds : Fischli, Mayer, and Oberhänsli (1974) demonstrated a 1,6-addition reaction using chlorosulfonylisocyanate, producing new tricyclic compounds (Fischli, Mayer, & Oberhänsli, 1974).
Chemiluminescence Studies : Watanabe et al. (2010) studied the base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These compounds demonstrated light emission under specific conditions, highlighting their potential in chemiluminescence applications (Watanabe et al., 2010).
Crystal Structure Analysis : Gunaseelan and Doraisamyraja (2014) analyzed the crystal structure of a related molecular salt, revealing insights into its molecular geometry and bonding interactions (Gunaseelan & Doraisamyraja, 2014).
Polymer Synthesis : Liu et al. (2013) synthesized new fluorinated polyamides containing pyridine and sulfone moieties using a compound with a similar structure. These polymers exhibited desirable properties like high thermal stability and low dielectric constants (Liu et al., 2013).
Eigenschaften
IUPAC Name |
1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4S/c1-8-3-4(14(7,12)13)5(10)9(2)6(8)11/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIHCODLIXCTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407152 | |
| Record name | 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | |
CAS RN |
124788-36-9 | |
| Record name | 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

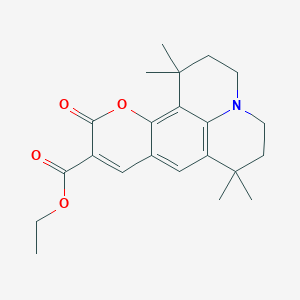
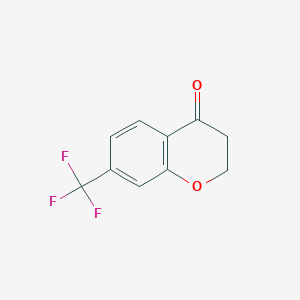
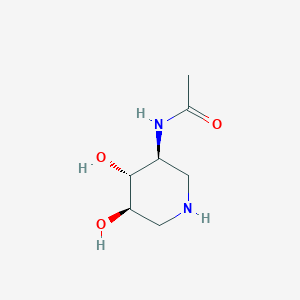
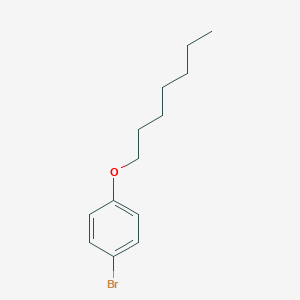
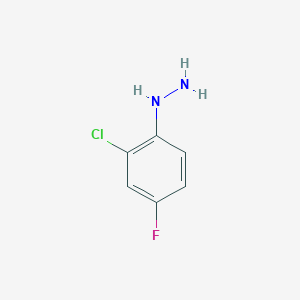
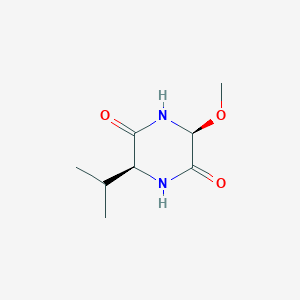
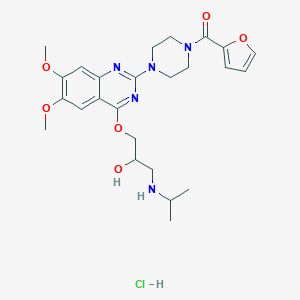
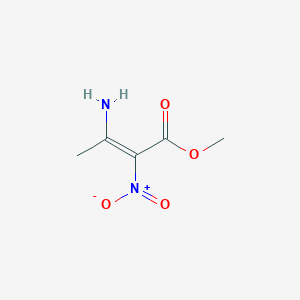
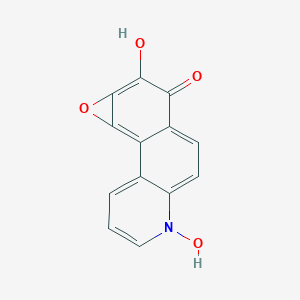
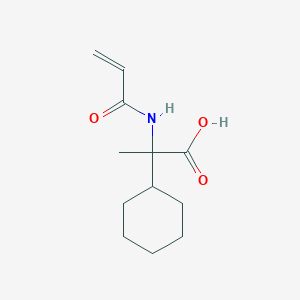
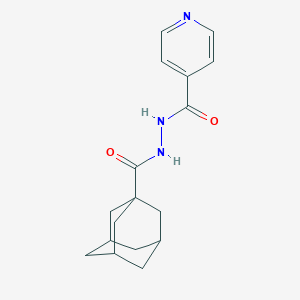
![[1,3]Thiazolo[4,5-f][2,1,3]benzothiadiazol-6-amine](/img/structure/B53807.png)
